molecular formula C10H20 B7779908 p-Menthane CAS No. 34448-33-4

p-Menthane

Cat. No.: B7779908
CAS No.: 34448-33-4
M. Wt: 140.27 g/mol
InChI Key: CFJYNSNXFXLKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

p-Menthane, specifically its derivative this compound-3,8-diol (PMD), is primarily known for its action as an insect repellent . It targets various flying insects, including mosquitoes, gnats, and black flies . PMD is pharmacologically active due to its affinity for the Cold and Menthol Receptor 1 and the κ-Opioid Receptor .

Mode of Action

The mechanism of action of PMD lies in its strong odor and chemical composition . This compound-3,8-diol has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, PMD has been found to interfere with the sensory receptors of insects, disrupting their ability to locate and target potential hosts .

Biochemical Pathways

This compound monoterpenes are synthesized and stored in specialized anatomical structures such as glandular trichomes . These metabolites originate through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of glandular trichome secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .

Pharmacokinetics

It’s known that these compounds are used topically, and their effectiveness as insect repellents suggests that they have good skin permeability .

Result of Action

The primary result of this compound’s action is the repelling of insects, reducing the risk of insect bites and insect-borne diseases . This makes it an ideal choice for individuals seeking protection against insect bites, particularly in areas where insect-borne diseases are prevalent .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, its effectiveness as an insect repellent may vary depending on the specific species of insects present in the environment. Additionally, factors such as temperature, humidity, and wind speed can affect the volatility and therefore the effectiveness of this compound as a repellent .

Biochemical Analysis

Biochemical Properties

p-Menthane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, this compound requires the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .

Cellular Effects

This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . For example, (-)-Menthol, a type of this compound, is pharmacologically active due to its affinity for the Cold and Menthol Receptor 1 and the κ-Opioid Receptor .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The detailed studies of (+)-limonene synthase and (-)-limonene synthase crystal structures have enabled identification of catalytic residues and determinants of stereospecificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still under research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues . The details of any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are still under research .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still under research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

p-Menthane undergoes various chemical reactions, including oxidation, reduction, and substitution. It is relatively stable but can react with strong oxidizing agents like nitric acid, which may cause charring followed by ignition of unreacted hydrocarbon . Common reagents used in these reactions include hydrogen for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJYNSNXFXLKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Record name P-MENTHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20589
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025530, DTXSID30884219, DTXSID50883709
Record name 1-Isopropyl-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline]
Record name P-MENTHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20589
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, 1-methyl-4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Isopropyl-4-methylcyclohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2895
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name p-Menthane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg
Record name 1-ISOPROPYL-4-METHYLCYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-Menthane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C
Record name P-MENTHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20589
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-ISOPROPYL-4-METHYLCYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-Menthane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.8039 AT 20 °C/4 °C
Record name 1-ISOPROPYL-4-METHYLCYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.69 [mmHg]
Record name 1-Isopropyl-4-methylcyclohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2895
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4
Record name P-MENTHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20589
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Isopropyl-4-methylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isopropyl-4-methylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phellandrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006069983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-p-Menthane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-p-Menthane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, 1-methyl-4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Isopropyl-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isopropyl-4-methylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Menthane, tetradehydro derivative
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1r,4r)-1-methyl-4-(propan-2-yl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1s,4s)-1-methyl-4-(propan-2-yl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-MENTHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGW5GN8TXU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-ISOPROPYL-4-METHYLCYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-Menthane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-89.84 °C, -87.6 °C
Record name 1-ISOPROPYL-4-METHYLCYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-Menthane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Menthane
Reactant of Route 2
p-Menthane
Reactant of Route 3
p-Menthane
Reactant of Route 4
p-Menthane
Reactant of Route 5
p-Menthane
Reactant of Route 6
p-Menthane
Customer
Q & A

Q1: What is the molecular formula and weight of p-menthane?

A1: this compound has the molecular formula C10H20 and a molecular weight of 140.27 g/mol.

Q2: How can I identify this compound using spectroscopic techniques?

A2: this compound can be identified using techniques like FTIR, 1H NMR, 13C NMR, GC-MS, and HRMS. For example, researchers used GC-MS to identify the constituents of E. citriodora oil and the structure of synthesized this compound-3,8-diol (PMD) stereoisomers. []

Q3: How does the position of the hydroxyl group on the this compound ring affect its biological activity?

A3: Research shows that the position of the hydroxyl group significantly impacts the biological activity of this compound derivatives. For instance, cultured cells of Nicotiana tabacum preferentially metabolized 2-oxygenated this compound derivatives compared to other positions. []

Q4: What is the influence of introducing a lactone moiety into the this compound skeleton?

A4: Studies on the feeding deterrent activity of this compound derivatives against the Colorado potato beetle showed that introducing a lactone moiety, along with an additional functional group like hydroxyl or ketone, increased the antifeedant activity compared to the parent monoterpene ketones and alcohols. []

Q5: Does stereochemistry play a role in the biological activity of this compound derivatives?

A5: Yes, stereochemistry is crucial. For instance, (1R,4R)-2-oxo-p-menthane underwent highly stereospecific reduction by Nicotiana tabacum cultured cells, while its enantiomer did not show the same effect. Similarly, the cells enantioselectively oxidized the hydroxyl group of 2-hydroxy-p-menthanes, highlighting the importance of stereochemistry. []

Q6: How does the presence of an epoxide group affect the cytotoxicity of this compound derivatives?

A6: Research on perillaldehyde epoxide isomers revealed that the position of the epoxide group significantly influences cytotoxicity. The isomer with an exocyclic epoxide group (perillaldehyde 8,9-epoxide) exhibited considerably higher potency against Leishmania donovani promastigotes compared to its isomer with an endocyclic epoxide group. []

Q7: Can this compound derivatives be used in the synthesis of other valuable compounds?

A7: Yes, enantiomerically pure this compound-3,9-diols, obtained via lipase-mediated kinetic acetylation, can be used as precursors for synthesizing other valuable this compound monoterpenes. These include 3-hydroxy-p-menthan-9-oic acid lactone, mintlactone, 3,9-epoxy-p-menth-1,8(10)-diene, and the pheromone vesperal. []

Q8: Can this compound be produced sustainably?

A8: Research highlights the potential of synthesizing this compound from renewable resources like dipentene, a by-product of the citrus industry. This method utilizes a modified skeletal nickel catalyst and a total recycle hydrogenation process in a fixed bed reactor. []

Q9: Can this compound be used as a green solvent?

A9: Research suggests that this compound, derived from the hydrogenation of d-limonene, can potentially replace petroleum-based solvents like n-hexane and toluene in extracting natural substances. It exhibits comparable solubility profiles for various compounds, including carotenes, volatile monoterpenes, and triglycerides. Experimental data further support its efficacy in extracting carotenes from carrots, aromas from caraway seeds, and oils from rapeseeds. []

Q10: How does the presence of silica in the catalyst support affect this compound production?

A10: The presence of silica in the catalyst support, such as in Pd/HZSM5, enhances the hydrogenation of limonene to this compound by providing a greater number of active sites compared to catalysts without silica, like Pd/Al2O3. []

Q11: How does the stability of this compound derivatives compare to menthol?

A11: Certain this compound derivatives, such as 3-substituted this compound derivatives, demonstrate higher stability compared to menthol, particularly regarding sublimation. They also exhibit a less intense, non-irritating odor, making them suitable for use in various applications. []

Q12: What analytical techniques are used to study the interaction of this compound derivatives with biological membranes?

A12: FTIR and DSC techniques are used to study the interaction of this compound derivatives with biological membranes like the stratum corneum. For example, FTIR analysis revealed that terpenes containing hydroxyl or ketone groups cause significant changes in the C-H stretching region of the stratum corneum, suggesting an interaction with the lipid bilayers. []

Q13: Does the extraction of this compound from natural sources have environmental implications?

A13: Utilizing the aqueous phase distillate, a by-product of the citriodora oil extraction process, to obtain this compound-3,8-diol presents a more environmentally friendly approach compared to traditional methods. This method reduces waste and minimizes the environmental impact associated with essential oil production. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.